molecular formula C14H18ClN3O3 B2884617 N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 341006-68-6

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2884617
CAS RN: 341006-68-6
M. Wt: 311.77
InChI Key: ACPUEGGBTFEFEZ-UHFFFAOYSA-N
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Description

“N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide” is a chemical compound with the linear formula C13H18ClN3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Drug Discovery and Optimization

This compound is part of the quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles that have received significant attention due to their widely and distinct biopharmaceutical activities . These derivatives are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Anti-Cancer Applications

Quinazolinone derivatives, such as this compound, have shown promising broad-spectrum anti-cancer effects . For example, certain derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .

Anti-Inflammatory Applications

Quinazolinone derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Applications

These derivatives have shown promising antimicrobial properties . This is particularly important given the emergence of drug-resistant bacterial strains and the escalating need for the development of novel antibiotics .

Antioxidant Activity

Compounds similar to this one have been synthesized and evaluated for their antioxidant activity . Some of these compounds have shown remarkable activity at low concentrations .

Binding Affinity

This compound has been studied for its binding affinity, with an EC50 value of 2.00E+3nM reported . This information is crucial in drug discovery and development processes .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPUEGGBTFEFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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